molecular formula C28H20Cl2N4O3 B446264 2-amino-1-{4-chloro-3-nitrophenyl}-4-(2-chlorophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-amino-1-{4-chloro-3-nitrophenyl}-4-(2-chlorophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B446264
M. Wt: 531.4g/mol
InChI Key: LWQAATACPLPDAG-UHFFFAOYSA-N
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Description

2-amino-1-{4-chloro-3-nitrophenyl}-4-(2-chlorophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-{4-chloro-3-nitrophenyl}-4-(2-chlorophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. A common method includes the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, hexahydroquinoline derivatives are studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

Medicinal applications include the development of new drugs targeting specific pathways in diseases such as cancer, bacterial infections, and neurological disorders.

Industry

In the industrial sector, these compounds may be used in the development of new materials, such as polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 2-amino-1-{4-chloro-3-nitrophenyl}-4-(2-chlorophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(2-chlorophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • 2-Amino-1-(4-chloro-3-nitrophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Uniqueness

The uniqueness of 2-amino-1-{4-chloro-3-nitrophenyl}-4-(2-chlorophenyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C28H20Cl2N4O3

Molecular Weight

531.4g/mol

IUPAC Name

2-amino-1-(4-chloro-3-nitrophenyl)-4-(2-chlorophenyl)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C28H20Cl2N4O3/c29-21-9-5-4-8-19(21)26-20(15-31)28(32)33(18-10-11-22(30)23(14-18)34(36)37)24-12-17(13-25(35)27(24)26)16-6-2-1-3-7-16/h1-11,14,17,26H,12-13,32H2

InChI Key

LWQAATACPLPDAG-UHFFFAOYSA-N

SMILES

C1C(CC(=O)C2=C1N(C(=C(C2C3=CC=CC=C3Cl)C#N)N)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C5=CC=CC=C5

Canonical SMILES

C1C(CC(=O)C2=C1N(C(=C(C2C3=CC=CC=C3Cl)C#N)N)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C5=CC=CC=C5

Origin of Product

United States

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